molecular formula C10H4Cl2O3 B11872542 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde CAS No. 64481-11-4

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B11872542
CAS No.: 64481-11-4
M. Wt: 243.04 g/mol
InChI Key: OBLBAQQFHGLLIP-UHFFFAOYSA-N
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Description

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family. It is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a formyl group at the 3rd position, and a ketone group at the 4th position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel condensation reaction, where a benzopyran derivative is reacted with a formylating agent in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antiproliferative effects are likely mediated through the induction of apoptosis in cancer cells, involving pathways such as caspase activation and mitochondrial dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-4-oxo-4H-1-benzopyran-3-carbaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

64481-11-4

Molecular Formula

C10H4Cl2O3

Molecular Weight

243.04 g/mol

IUPAC Name

6,7-dichloro-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H4Cl2O3/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-4H

InChI Key

OBLBAQQFHGLLIP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C=O

Origin of Product

United States

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